3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-4-3-12(9-14(13)19)17(22)21-10-11-5-6-20-15(8-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOHNTKUJOWREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan-2-yl-pyridine intermediate: This can be synthesized via a multi-component reaction involving pyridine-2-carbaldehyde, furan-2-carboxylic acid, and an appropriate amine under catalytic conditions.
Coupling with 3,4-difluorobenzoyl chloride: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluoro groups can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with various functional groups replacing the difluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The furan and pyridine rings may facilitate binding to enzymes or receptors, leading to modulation of their activity. The difluoro groups can enhance the compound’s stability and binding affinity. Pathways involved may include inhibition of specific enzymes or interference with signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide and related compounds:
Structural and Functional Analysis:
Core Scaffolds: The target compound’s pyridine-furan hybrid contrasts with LMM11’s 1,3,4-oxadiazole ring. Pyridine offers aromaticity and basicity, while oxadiazoles are electron-deficient, influencing binding to targets like thioredoxin reductase in fungi . Fluorinated benzamides (e.g., Example 53 in ) share the 3,4-difluoro motif, which enhances electronegativity and membrane permeability.
Substituent Effects: Furan Moieties: Both the target compound and LMM11 incorporate furan-2-yl groups, which may engage in hydrophobic interactions or hydrogen bonding. In LMM11, this group contributes to antifungal efficacy against C. albicans . Sulfamoyl vs. Heterocyclic Thioethers: Compounds in utilize thioether-linked isoxazole/thiazole rings, which may modulate solubility and target selectivity (e.g., cancer vs. viral targets) compared to the pyridine-furan system .
Therapeutic Implications :
- Antifungal Activity : LMM11’s oxadiazole-furan design demonstrates direct antifungal action, suggesting the target compound could share similar mechanisms if evaluated .
- Kinase Inhibition : Example 53’s fluorinated benzamide with a chromen-pyrimidine core highlights fluorination’s role in kinase-targeted therapies, a possible avenue for the target compound .
- Diverse Targets : compounds illustrate how heterocyclic thioethers expand therapeutic scope (e.g., antiplatelet vs. antiviral), whereas the pyridine-furan scaffold may offer narrower but more specific target engagement .
Research Findings and Data Gaps
- Antifungal Potential: Structural parallels to LMM11 suggest the target compound should be screened against C. albicans and Trr1 to validate thioredoxin reductase inhibition .
- Fluorination Impact: Comparative studies with non-fluorinated analogs (e.g., replacing difluoro with H or Cl) could quantify fluorine’s role in bioavailability and potency.
- Synthetic Feasibility : ’s synthesis of complex fluorinated benzamides (e.g., Example 53) provides a methodological template for optimizing the target compound’s yield and purity .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 3,4-difluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Amide coupling : Reacting 3,4-difluorobenzoic acid derivatives with (2-(furan-2-yl)pyridin-4-yl)methanamine using coupling agents like EDCI/HOBt in dichloromethane .
- Substitution reactions : Introducing the furan-pyridine moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under Pd catalysis .
- Optimization : Critical parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–80°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc) .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., fluorine atoms at 3,4-positions of benzamide; furan C–H signals at δ 6.3–7.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular weight (expected [M+H]⁺ = ~383.3 g/mol) .
- X-ray crystallography : Resolve crystal packing and confirm stereoelectronic effects of the difluoro and furan groups .
Q. What structural features contribute to its stability and bioavailability?
- The 3,4-difluorobenzamide core enhances metabolic stability by resisting oxidative degradation. The furan-pyridine moiety improves solubility via π-π stacking with biological targets, while the methylene linker balances lipophilicity (logP ~2.8) .
Advanced Research Questions
Q. How does the compound interact with kinase targets, and what structural analogs show improved inhibitory potency?
- Mechanistic insight : The difluorobenzamide group binds to ATP pockets in kinases (e.g., EGFR, VEGFR), with IC₅₀ values ranging from 50–200 nM. The furan-pyridine group enhances selectivity via hydrophobic interactions .
- SAR studies :
| Analog Modification | Kinase IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Replacement of furan with thiophene | 120 | 1.5x vs. EGFR |
| Trifluoromethoxy substitution | 75 | 3x vs. VEGFR2 |
| Cyclopropane linker | 220 | Reduced selectivity |
| Data derived from kinase profiling assays . |
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., PDE4 vs. kinase inhibition)?
- Hypothesis testing :
- Target profiling : Use competitive binding assays (e.g., fluorescence polarization) to compare affinity for PDE4 (cAMP hydrolysis) vs. kinases .
- Cellular assays : Measure downstream effects (e.g., cAMP levels for PDE4; phosphorylation of ERK/AKT for kinases) in HEK293 or A549 cells .
- Data interpretation : Divergent activities may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-type-specific expression of targets .
Q. How can in vivo efficacy be evaluated, and what pharmacokinetic parameters are critical?
- In vivo models :
- Xenograft studies : Administer 10–50 mg/kg (oral or i.p.) in nude mice with human tumor xenografts; monitor tumor volume and biomarker expression (e.g., Ki-67) .
- PK parameters :
- Half-life : ~4–6 hours (rodents).
- Bioavailability : 30–40% (improved with PEGylated formulations).
- BBB penetration : Limited (logBB <0.3); use intrathecal delivery for CNS targets .
Q. What computational methods predict off-target interactions or toxicity risks?
- In silico tools :
- Molecular docking (AutoDock Vina) : Screen against CYP450 isoforms (e.g., CYP3A4) to predict metabolic liabilities .
- QSAR models : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with hepatotoxicity (e.g., ALT elevation in HepG2 cells) .
Methodological Considerations
Q. How can researchers optimize assay conditions for high-throughput screening (HTS) of analogs?
- HTS protocols :
- Kinase assays : Use Z′-LYTE™ kits (Thermo Fisher) with 10 µM ATP and 1 h incubation at 25°C.
- Cell viability : Employ CellTiter-Glo® 3D (Promega) for 3D spheroid models .
Q. What strategies mitigate solubility challenges during formulation?
- Formulation approaches :
- Nanoparticulate systems : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Co-solvents : Use 10% DMSO + 20% Cremophor EL in saline for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
